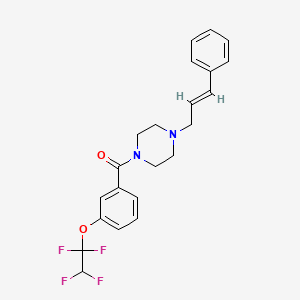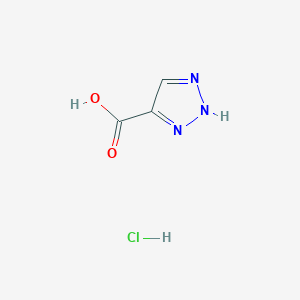![molecular formula C7H10ClN5O B2640762 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone CAS No. 2166871-81-2](/img/structure/B2640762.png)
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone, also known as CPT-11, is a potent anticancer drug used in the treatment of colorectal and other types of cancer. It is a prodrug that is converted to its active form, SN-38, by the liver enzyme carboxylesterase. CPT-11 has been extensively researched for its anticancer properties, and its synthesis, mechanism of action, and physiological effects have been well documented.
作用机制
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a prodrug that is converted to its active form, SN-38, by the liver enzyme carboxylesterase. Once activated, SN-38 binds to the DNA molecule and inhibits the activity of topoisomerase I. This leads to the formation of DNA breaks and ultimately causes cell death. 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to be effective against both rapidly dividing and slowly dividing cancer cells, making it a valuable tool in the fight against cancer.
Biochemical and physiological effects:
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness against certain types of cancer.
实验室实验的优点和局限性
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a powerful tool for cancer research, but it also has some limitations. One of the main advantages of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is its broad spectrum of activity against different types of cancer. It is also relatively easy to administer and has a well-established safety profile. However, 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone can be toxic to normal cells, which can limit its use in certain experimental settings. Additionally, the synthesis of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a complex process that requires specialized equipment and expertise.
未来方向
There are many potential future directions for research on 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone. One area of interest is the development of new analogs of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone that may have improved efficacy or reduced toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone treatment. Additionally, there is ongoing research into the use of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone in combination with other anticancer drugs or immunotherapies to improve treatment outcomes. Overall, 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a valuable tool in the fight against cancer, and ongoing research is likely to uncover new applications and insights into its mechanism of action.
合成方法
The synthesis of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone involves the reaction of 7-ethyl-10-hydroxycamptothecin (SN-38) with 3-(2H-tetrazol-5-yl)pyrrolidine and chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone. The synthesis of 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学研究应用
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone has been extensively researched for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including colorectal, lung, breast, ovarian, and pancreatic cancer. 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, 2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone causes DNA damage and cell death in cancer cells.
属性
IUPAC Name |
2-chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O/c8-3-6(14)13-2-1-5(4-13)7-9-11-12-10-7/h5H,1-4H2,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOJHNZZCLRNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NNN=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

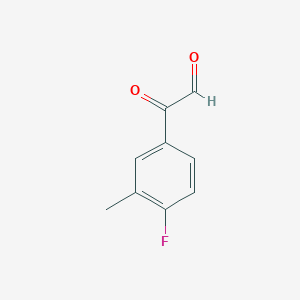
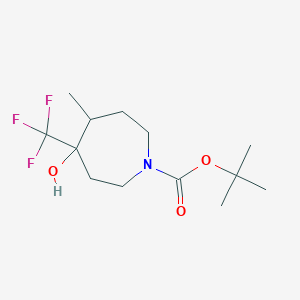
![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/no-structure.png)


![2-imino-N-(3-methoxypropyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2640688.png)
![N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2640691.png)
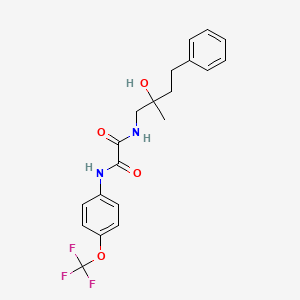
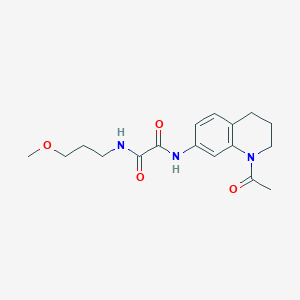
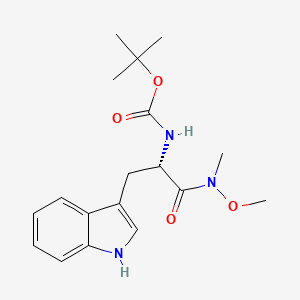
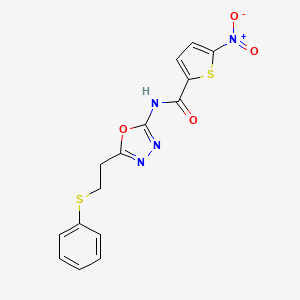
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)
